molecular formula C8H10N2O2 B2948213 MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate CAS No. 1563651-10-4

MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate

Cat. No.: B2948213
CAS No.: 1563651-10-4
M. Wt: 166.18
InChI Key: AIPAJXJAHUANQO-ONEGZZNKSA-N
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Description

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction yields regioisomeric pyrazoles, which can be separated and purified .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2-methyl-2H-pyrazol-3-yl)acrylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate can be compared with other similar compounds, such as:

  • Methyl (1-methyl-1H-pyrazol-3-yl)acrylate
  • Methyl (2-methyl-1H-pyrazol-3-yl)acrylate
  • Methyl (3-methyl-1H-pyrazol-5-yl)acrylate

These compounds share similar structural features but may differ in their reactivity, biological activity, and applications. This compound is unique due to its specific substitution pattern, which can influence its chemical and biological properties .

Properties

IUPAC Name

methyl (E)-3-(2-methylpyrazol-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPAJXJAHUANQO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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